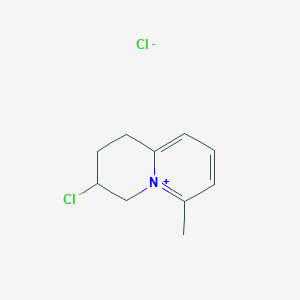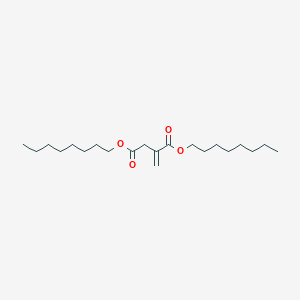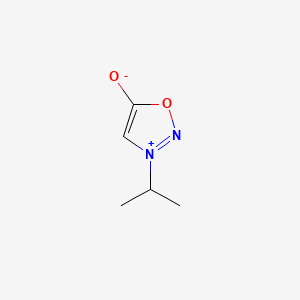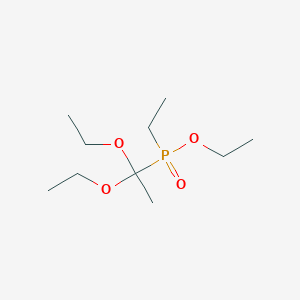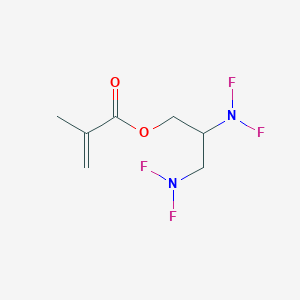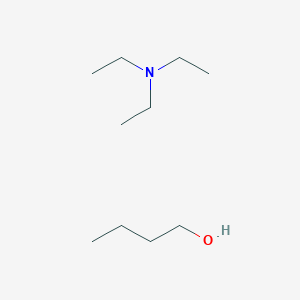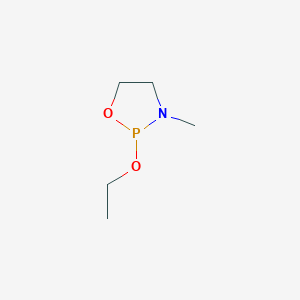
1,3,2-Oxazaphospholidine, 2-ethoxy-3-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3,2-Oxazaphospholidine, 2-ethoxy-3-methyl- is a heterocyclic compound containing phosphorus, nitrogen, and oxygen atoms in its ring structure. This compound is known for its reactivity and is used in various chemical reactions and applications, particularly in the synthesis of phospholipids and other phosphorus-containing compounds .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,2-oxazaphospholidine, 2-ethoxy-3-methyl- typically involves the reaction of phosphorus trichloride with an amino alcohol, followed by the addition of an ethoxy group. The reaction conditions often require the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
1,3,2-Oxazaphospholidine, 2-ethoxy-3-methyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form oxides or sulfides.
Reduction: Reduction reactions can convert the compound into different phosphorus-containing species.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include nitrilimines, which react with 1,3,2-oxazaphospholidine, 2-ethoxy-3-methyl- to form various products. The reactions often require specific conditions such as controlled temperature and pH .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reactions with nitrilimines can lead to the formation of different phospholipid derivatives .
Aplicaciones Científicas De Investigación
1,3,2-Oxazaphospholidine, 2-ethoxy-3-methyl- has several scientific research applications, including:
Chemistry: Used in the synthesis of various phosphorus-containing compounds and as a reagent in organic synthesis.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Applied in the production of phospholipids and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 1,3,2-oxazaphospholidine, 2-ethoxy-3-methyl- involves its reactivity with various molecular targets. The compound can interact with enzymes and other proteins, leading to changes in their activity. The specific pathways involved depend on the nature of the target molecules and the conditions of the reaction .
Comparación Con Compuestos Similares
Similar Compounds
1,3,2-Oxazaphospholidine, 2-sulfide: Similar in structure but contains a sulfur atom instead of an oxygen atom.
1,3,2-Benzodioxaphosphorin, 2-sulfide: Contains a benzene ring fused to the oxazaphospholidine ring and a sulfur atom.
Uniqueness
1,3,2-Oxazaphospholidine, 2-ethoxy-3-methyl- is unique due to its specific reactivity and the presence of an ethoxy group, which influences its chemical behavior and applications. Its ability to undergo various chemical reactions and form diverse products makes it valuable in research and industrial applications .
Propiedades
Número CAS |
7077-42-1 |
|---|---|
Fórmula molecular |
C5H12NO2P |
Peso molecular |
149.13 g/mol |
Nombre IUPAC |
2-ethoxy-3-methyl-1,3,2-oxazaphospholidine |
InChI |
InChI=1S/C5H12NO2P/c1-3-7-9-6(2)4-5-8-9/h3-5H2,1-2H3 |
Clave InChI |
XGWPFWDRWZFBKD-UHFFFAOYSA-N |
SMILES canónico |
CCOP1N(CCO1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




